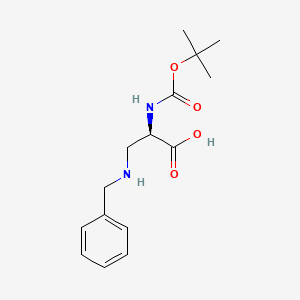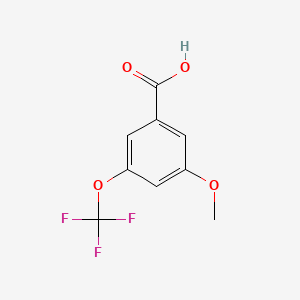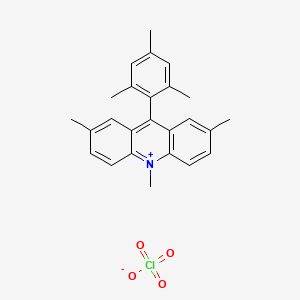
Boc-beta-N-benzylamino-D-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-beta-N-benzylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-benzylamino-D-alanine, is a derivative of the amino acid alanine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The presence of the benzyl group further enhances its utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-N-benzylamino-D-Ala typically involves the protection of the amino group of D-alanine with a Boc group. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is then introduced through a reductive amination reaction using benzylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers also facilitates the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protective group under acidic conditions, yielding beta-N-benzylamino-D-Ala.
Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Beta-N-benzylamino-D-Ala.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Boc-beta-N-benzylamino-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-beta-N-benzylamino-D-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The benzyl group provides additional stability and can be selectively removed under specific conditions.
Comparación Con Compuestos Similares
Boc-beta-N-benzylamino-L-Ala: Similar in structure but with the L-isomer of alanine.
Boc-beta-N-methylamino-D-Ala: Contains a methyl group instead of a benzyl group.
Cbz-beta-N-benzylamino-D-Ala: Uses a carbobenzoxy (Cbz) protective group instead of Boc.
Uniqueness: Boc-beta-N-benzylamino-D-Ala is unique due to its combination of the Boc protective group and the benzyl group, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.
Propiedades
IUPAC Name |
(2R)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














